molecular formula C9H10BrNO2 B1590960 Ethyl 2-(3-bromopyridin-2-YL)acetate CAS No. 197376-41-3

Ethyl 2-(3-bromopyridin-2-YL)acetate

Cat. No. B1590960
M. Wt: 244.08 g/mol
InChI Key: QRYDVMPGEGDIGJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromopyridin-2-yl)acetate is a chemical compound with the following properties:



  • IUPAC Name : Ethyl (3-bromo-2-pyridinyl)acetate

  • CAS Number : 197376-41-3

  • Molecular Weight : 244.09 g/mol

  • Physical Form : Liquid

  • Storage Temperature : Room temperature

  • Purity : 97%



Synthesis Analysis

The synthesis of this compound involves the reaction between ethyl acetate and 3-bromopyridine . The bromine atom substitutes one of the hydrogen atoms on the pyridine ring, resulting in the formation of Ethyl 2-(3-bromopyridin-2-yl)acetate .



Molecular Structure Analysis

The molecular formula of this compound is C9H10BrNO2 . It consists of an ethyl group attached to the pyridine ring via an ester linkage. The bromine atom is positioned at the 3-position of the pyridine ring.



Chemical Reactions Analysis

Ethyl 2-(3-bromopyridin-2-yl)acetate can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and coupling reactions. Its reactivity is influenced by the bromine substituent and the ester functional group.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone)

  • Color : Colorless to pale yellow

  • Odor : Mild, characteristic odor


Scientific Research Applications

  • Chemodivergent Synthesis

    • Field : Organic Chemistry
    • Application : This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines .
    • Method : The reaction conditions were mild and metal-free, and the synthesis was performed in ethyl acetate .
    • Results : The synthesis resulted in the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
  • Receptor Studies

    • Field : Biochemistry
    • Application : It is commonly used as a tool to study the mechanism of action of various receptors in the body.
    • Method : The specific methods of application would depend on the particular experiment being conducted.
    • Results : The results would also vary depending on the specific experiment, but generally, this compound is used to investigate the effects of specific ligands on receptor function.
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : This compound is often used as a building block in the synthesis of various organic compounds .
    • Method : The specific methods of application would depend on the particular synthesis being conducted .
    • Results : The results would also vary depending on the specific synthesis, but generally, this compound is used to construct complex organic molecules .
  • Pharmaceutical Research

    • Field : Pharmaceutical Chemistry
    • Application : It can be used in the development of new drugs .
    • Method : The specific methods of application would depend on the particular drug being developed .
    • Results : The results would also vary depending on the specific drug, but generally, this compound is used to investigate the effects of specific ligands on receptor function .
  • Chemical Reagent

    • Field : Chemistry
    • Application : This compound is often used as a chemical reagent in various chemical reactions .
    • Method : The specific methods of application would depend on the particular reaction being conducted .
    • Results : The results would also vary depending on the specific reaction, but generally, this compound is used to facilitate or drive certain chemical reactions .
  • Material Science

    • Field : Material Science
    • Application : It can be used in the synthesis of new materials .
    • Method : The specific methods of application would depend on the particular material being synthesized .
    • Results : The results would also vary depending on the specific material, but generally, this compound is used to create new materials with desired properties .

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)


Future Directions

Research on Ethyl 2-(3-bromopyridin-2-yl)acetate should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Applications : Explore its utility in organic synthesis.

  • Toxicology Studies : Assess its safety profile and environmental impact.


properties

IUPAC Name

ethyl 2-(3-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYDVMPGEGDIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571547
Record name Ethyl (3-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromopyridin-2-YL)acetate

CAS RN

197376-41-3
Record name Ethyl (3-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Li, ZZ Yue, JM Feng, Q He, ZH Miao… - European Journal of …, 2013 - Elsevier
A series of pyrido[3,2-α]carbazole derivatives and their analogues have been prepared and evaluated for their antitumour activity against human lung cancer A549 cells and colon …
Number of citations: 25 www.sciencedirect.com
D Sierov, K Nazarenko, K Shvydenko, T Shvydenko… - Tetrahedron …, 2020 - Elsevier
Three new tetrahydronaphthyridines were prepared starting from readily available 3-bromo-picolines. The key step of the proposed strategy consists of reduction of the imine prepared …
Number of citations: 5 www.sciencedirect.com
M Wang, X Yi, W Ye, Q Shi, W Yu… - The Journal of Organic …, 2023 - ACS Publications
A new synthetic strategy for direct C(sp 3 )–H amination of carbonyl compounds at their α-carbon has been established employing molecular iodine and nitrogen-directed oxidative …
Number of citations: 3 pubs.acs.org
Y Wang, C Tan, X Zhang, Q He, Y Xie… - European Journal of …, 2012 - Wiley Online Library
An efficient palladium/copper‐catalyzed domino reaction was developed to yield functionalized naphthalenes, quinolines, and isoquinolines. The reactions of various substituted 1‐…

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